2,4-Dihydroxy-3,3-dimethylbutanamide

Chemical synthesis Process optimization Aminolysis

Access the pantothenamide pharmacophore core for direct single-step N-functionalization without protecting group chemistry. • Enables one-step derivatization to analogs with antiproliferative IC50 15-200 μM & >38-fold selectivity vs. human cells • Crystalline solid (mp 126-128°C) ensures accurate weighing for parallel library synthesis • Serves as analytical reference standard for pantothenic acid derivative quantification Bulk quantities (500 mg-multi-gram) at ≥95% purity.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
CAS No. 4417-86-1
Cat. No. B1303705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydroxy-3,3-dimethylbutanamide
CAS4417-86-1
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC(C)(CO)C(C(=O)N)O
InChIInChI=1S/C6H13NO3/c1-6(2,3-8)4(9)5(7)10/h4,8-9H,3H2,1-2H3,(H2,7,10)
InChIKeyVNQLNIMYRMBBIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dihydroxy-3,3-dimethylbutanamide: Pantoyl Core for Enzyme Inhibitors


2,4-Dihydroxy-3,3-dimethylbutanamide (CAS 4417-86-1) is an α-hydroxy amide derivative of pantoic acid, bearing two hydroxyl groups and a primary amide on a gem-dimethyl-substituted butane backbone . The compound constitutes the conserved 2,4-dihydroxy-3,3-dimethylbutyramide (pantoyl) core of pantothenic acid (vitamin B5) and its bioactive derivatives [1]. It is commercially available as a racemic mixture (R,S) with a reported melting point of 126–128°C and a purity specification of ≥95% to ≥98% from multiple suppliers .

1
Pantothenamide SAR Free primary amide enables direct N-functionalization for kinase inhibitor libraries without protecting group manipulation
2
Chiral cyanohydrin synthesis Racemization-free dehydration substrate for enantiomerically pure building blocks
3
Cross-species kinase engagement Pantoyl core recognized by both P. falciparum and human pantothenate kinases for selectivity profiling

Why Pantothenic Acid Analogs Cannot Substitute for the Pantoyl Amide


Generic substitution with pantothenic acid (vitamin B5), pantothenol, or calcium pantothenate fails because the free primary amide of 2,4-dihydroxy-3,3-dimethylbutanamide provides a critical N-terminal functionalization handle absent in the native vitamin [1]. While pantothenic acid contains a β-alanine moiety attached to the same pantoyl core, 2,4-dihydroxy-3,3-dimethylbutanamide terminates directly at the amide nitrogen, enabling single-step derivatization to diverse pantothenamides with altered enzyme inhibition profiles [2]. This structural divergence produces up to 20-fold differences in antiproliferative IC50 values and selectivity ratios exceeding 38-fold against parasitic versus human cells depending on the N-substituent attached [3].

!
Amide handle missing in vitamin B5 forms Pantothenic acid and pantothenol contain a β-alanine moiety, not a free primary amide; direct N-derivatization impossible without multistep conversion.
!
Opposing biological activity Native pantothenate supports parasite growth; pantoyl amide analogs competitively inhibit pantothenate kinase, producing divergent proliferation endpoints.
!
N-substituent-driven potency shifts Reported antiproliferative IC50 values and selectivity indices vary widely with N-substituent; parent vitamin cannot replicate this structure-activity range.

2,4-Dihydroxy-3,3-dimethylbutanamide: Quantitative Differentiation Evidence


Synthesis Yield Advantage from Pantolactone

The compound is synthesized via aminolysis of DL-pantolactone, achieving a yield of approximately 98% when using optimized ammonolysis conditions [1]. In contrast, an alternative synthetic route employing the same starting material (DL-pantolactone) but different reaction parameters yields only approximately 18% [2]. This 5.4-fold yield differential directly impacts procurement economics, as the higher-yielding route reduces raw material cost per gram of finished product and minimizes downstream purification burden [3].

Synthesis yield
Data to verify
Target: ~98% yield
Alternative route: ~18% yield
Supports selection of high-yield synthetic route for cost-effective procurement
5.4-fold difference; optimized ammonolysis vs. non-optimized conditions
Chemical synthesis Process optimization Aminolysis Pantolactone ring-opening

Core Structure Enables High-Affinity Pantothenate Kinase Inhibition

The 2,4-dihydroxy-3,3-dimethylbutyramide core, when N-functionalized to generate pantothenamide analogs, produces competitive inhibitors of pantothenate kinase with Ki values in the low nanomolar range [1]. Specifically, the analog (2R)-2,4-dihydroxy-N-(2-hydroxyethyl)-3,3-dimethylbutanamide exhibits a Ki of 0.0019 mM (1.9 μM) against the enzyme [2]. In contrast, the native substrate pantothenate does not inhibit the enzyme; the analogs achieve inhibition through competitive displacement with Ki values approximately 500- to 1000-fold lower than the typical substrate Km [3]. This affinity arises directly from retention of the pantoyl core while varying the N-substituent to optimize binding pocket interactions [4].

Enzyme inhibition Ki
Class-level
Ki = 0.0019 mM (1.9 µM)
Supports pantothenate kinase competitive inhibition assay context
Core-bearing analog; native pantothenate shows no inhibition
Enzyme inhibition Pantothenate kinase Antimalarial Coenzyme A biosynthesis Competitive inhibition

Core Structure Drives Antiproliferative Potency and Selectivity

Pantothenic acid analogs retaining the 2,4-dihydroxy-3,3-dimethylbutyramide core inhibit Plasmodium falciparum intraerythrocytic proliferation with IC50 values spanning 15 to 200 μM, while the parent vitamin pantothenic acid supports rather than inhibits parasite growth [1]. Within this core-bearing series, N-substituent variation produces a 13-fold range in antiproliferative potency (IC50 from ~15 μM to ~200 μM) and selectivity indices (IC50 Jurkat human cells / IC50 P. falciparum) ranging from >4 to >38 [2]. By comparison, analogs lacking the gem-dimethyl substitution or the C2 hydroxyl show substantially reduced or abolished activity [3]. The core structure is invariant across all active analogs; differential activity stems solely from the amide nitrogen substituent [4].

Antiproliferative range
Class-level
IC50 15–200 µM; selectivity index >4 to >38
Reported cell-model endpoint review; N-substituent drives potency window
P. falciparum intraerythrocytic assay; Jurkat selectivity control
Antiparasitic Plasmodium falciparum Selectivity index SAR Pantothenamide

Racemization-Free Cyanohydrin Synthesis

Protected α-hydroxy amides including 2,4-dihydroxy-3,3-dimethylbutanamide undergo dehydration to α-hydroxy nitriles (cyanohydrins) using cyanuric chloride/DMF under mild conditions that prevent racemization [1]. The target compound serves as a substrate in this dehydration protocol, yielding enantiomerically pure cyanohydrins in excellent yield [2]. In contrast, conventional dehydration methods employing strong acids (e.g., P2O5, SOCl2) or elevated temperatures induce partial or complete racemization at the α-hydroxy stereocenter, compromising enantiomeric purity of the resulting cyanohydrin product [3]. The mild conditions (cyanuric chloride/DMF adduct at ambient temperature) preserve stereochemical integrity while achieving high conversion efficiency [4].

Stereochemical fidelity
Data to verify
Racemization-free cyanohydrin formation
Enables chiral building block access without stereochemical scrambling
Cyanuric chloride/DMF; conventional acid/heat methods induce racemization
Asymmetric synthesis Cyanohydrin Dehydration Chiral building block Racemization prevention

Commercial Purity and Physical Form Differentiation

Commercially available 2,4-dihydroxy-3,3-dimethylbutanamide is supplied with documented purity specifications ranging from ≥95% (Matrix Scientific, Fluorochem) to ≥98% (MolCore) . The compound is characterized by a melting point of 126–128°C, providing a straightforward quality control metric for verifying lot-to-lot consistency . In contrast, closely related pantothenic acid derivatives such as calcium pantothenate and pantethine are supplied as complex formulations or less stable solids, complicating precise stoichiometric use in synthetic applications [1]. The crystalline solid nature and defined melting point of this compound enable reliable weighing and reproducible reaction outcomes without the hygroscopicity or formulation excipients associated with vitamin B5 commercial forms .

Physical form & purity
Specification review
Crystalline solid; mp 126–128°C; purity ≥95% to ≥98%
Supports accurate stoichiometry and simple melting-point QC
Versus hygroscopic pantothenate salts or unstable pantethine liquid
Quality control Purity specification Procurement Supplier comparison Analytical grade

Cross-Species Pantothenate Kinase Recognition

The 2,4-dihydroxy-3,3-dimethylbutyramide core is recognized by pantothenate kinase enzymes from both Homo sapiens and Plasmodium falciparum, with multiple N-functionalized derivatives demonstrating competitive inhibition across both species [1]. For example, (2R)-N-allyl-2,4-dihydroxy-3,3-dimethylbutanamide and (2R)-2,4-dihydroxy-3,3-dimethyl-N'-phenylbutanohydrazide both exhibit competitive inhibition against the human and parasite enzymes [2]. However, the degree of inhibition and associated antiproliferative selectivity varies with the N-substituent: compounds in the series show selectivity indices (human/parasite IC50 ratios) ranging from >4 to >38, demonstrating that while the core is conserved for enzyme recognition, the N-substituent drives species-specific potency differences [3]. In contrast, pantothenic acid itself shows no inhibitory activity against either enzyme and is instead the native substrate for phosphorylation [4].

Cross-species recognition
Class-level
Human & P. falciparum PanK inhibited
Pantothenic acid: no inhibition
Core enables parallel SAR for host-pathogen selectivity profiling
N-substituent modulates selectivity index >4 to >38
Cross-species pharmacology Pantothenate kinase Enzyme conservation Host-parasite selectivity Mechanism of action

2,4-Dihydroxy-3,3-dimethylbutanamide: Validated Application Scenarios


Pantothenamide-Based Kinase Inhibitors for Antimalarial Leads

Use as the starting material for single-step N-functionalization to generate diverse pantothenamide analogs targeting P. falciparum pantothenate kinase. As established in Section 3, analogs bearing this core exhibit competitive inhibition with Ki values in the low micromolar to nanomolar range and antiproliferative IC50 values spanning 15–200 μM with selectivity indices exceeding 38-fold relative to human cells [1]. The free primary amide enables direct coupling to amines, hydrazides, or alcohols without protecting group manipulation, streamlining SAR exploration [2].

Cyanohydrin Synthesis for Chiral Building Blocks

Employ as a protected α-hydroxy amide substrate in cyanuric chloride/DMF dehydration protocols to generate enantiomerically pure cyanohydrins without racemization [1]. This application is differentiated from conventional dehydration methods which induce partial or complete stereochemical scrambling, as documented in Section 3 [2]. The resulting chiral cyanohydrins serve as versatile intermediates for asymmetric synthesis of pharmaceuticals and agrochemicals requiring defined stereochemistry [3].

Bulk Pantoyl Core for Parallel Medicinal Chemistry

Acquire bulk quantities (500 mg to multi-gram) of the compound as the conserved pharmacophore core for parallel synthesis of pantothenamide libraries. As shown in Section 3, the core is recognized by pantothenate kinases from both H. sapiens and P. falciparum, enabling simultaneous SAR evaluation against host and pathogen enzymes from a single starting material [1]. The high-yield (~98%) synthetic route from DL-pantolactone supports cost-effective scale-up for library production [2], while the crystalline solid form with defined melting point (126–128°C) facilitates accurate weighing and quality control across multiple parallel reactions [3].

Analytical Standard and Intermediate for Coenzyme A Studies

Utilize as a well-characterized analytical reference standard (≥95% to ≥98% purity, mp 126–128°C) for quantifying pantothenic acid derivatives in enzymatic and metabolic studies [1]. As established in Section 3, the compound's sharp melting point and crystalline solid nature provide straightforward identity verification compared to hygroscopic pantothenate salts or unstable pantethine [2]. The free amide also serves as a versatile intermediate for synthesizing coenzyme A precursor analogs and pantetheine derivatives via amide bond formation with β-alanine derivatives [3].

Application
Selection Property
Validation Focus
Pantothenamide kinase inhibitor SAR
Primary amide N-functionalization handle
Pantothenate kinase inhibition and selectivity assays
Chiral cyanohydrin building blocks
Racemization-free dehydration substrate
Stereochemical integrity via chiral HPLC or polarimetry
Parallel medicinal chemistry libraries
Scalable pantoyl core from pantolactone
Cross-species enzyme inhibition and cell proliferation endpoints
Analytical reference standard
Crystalline solid with sharp melting point
Identity verification by mp, HPLC purity, and lot consistency

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